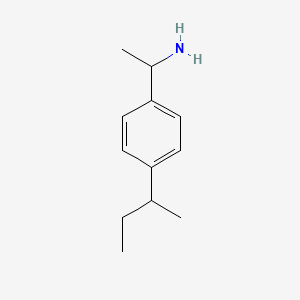

1-(4-Sec-butylphenyl)ethanamine

Description

Contextualization within Amine Chemistry and Asymmetric Synthesis Paradigms

Amines are organic compounds derived from ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of hydrocarbon groups attached to the nitrogen atom. alfachemic.com 1-(4-Sec-butylphenyl)ethanamine is a primary amine, a class that is particularly important in synthesis. foodb.cawikipedia.org The presence of a chiral carbon in its structure places it within the critical field of asymmetric synthesis.

Asymmetric synthesis focuses on the selective creation of a specific stereoisomer of a chiral molecule. This is paramount in fields like medicinal chemistry, where different enantiomers of a drug can have vastly different biological effects. openaccessgovernment.org Chiral amines are central to several asymmetric synthesis paradigms:

Chiral Building Blocks: They can be incorporated directly into the final product, transferring their chirality to the target molecule. The use of this compound in the synthesis of TFB is an example of its role as a building block. ossila.com

Chiral Auxiliaries: A chiral amine can be temporarily attached to a non-chiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed. The Ellman lab's development of tert-butanesulfinamide is a prominent example of a versatile chiral amine reagent used for this purpose. yale.edunih.gov

Chiral Catalysts and Ligands: Chiral amines can act as organocatalysts, directly catalyzing reactions like aldol (B89426) or Mannich reactions. alfachemic.com They are also used to create chiral ligands for transition-metal catalysts, which are instrumental in processes like asymmetric hydrogenation, a powerful and atom-economical method for producing chiral amines from imines or enamines. acs.org

Historical Trajectories and Current Significance of Chiral Amines in Synthetic Organic Chemistry

The importance of chirality in science was tragically highlighted by the thalidomide (B1683933) disaster in the mid-20th century. One enantiomer of the drug was an effective sedative, while the other caused severe birth defects. This event underscored the critical need for methods to produce enantiomerically pure compounds. openaccessgovernment.org

Historically, the primary method for obtaining single-enantiomer chiral amines was through the resolution of a racemic mixture, often by forming diastereomeric salts with a chiral acid. sigmaaldrich.com While still in use, this method is inherently inefficient as it discards at least 50% of the material.

The modern era of organic chemistry has been defined by the development of catalytic asymmetric methods, which offer more efficient and sustainable routes to chiral molecules. Chiral amines are at the heart of this progress and are of immense current significance. It is estimated that approximately 40% of chiral drugs on the market feature a chiral amine as a core structural component. openaccessgovernment.org They are indispensable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. openaccessgovernment.orgyale.edu The development of catalytic methods, including transition-metal catalysis, organocatalysis, and biocatalysis, has provided powerful tools for the enantioselective synthesis of a vast array of chiral amines. acs.orgrsc.org

Emerging Research Directions and Challenges in the Chemistry of Phenyl-Substituted Ethanamines

The synthesis of phenyl-substituted ethanamines, including this compound, remains an active area of research, driven by the need for more efficient, selective, and sustainable methods.

Emerging Research Directions:

Advanced Catalysis: A major focus is on the development of new transition-metal catalysts. While rhodium, iridium, and ruthenium have traditionally dominated the field of asymmetric hydrogenation, there is a significant push towards using more abundant and less toxic first-row transition metals like iron, cobalt, and nickel. acs.org Research also continues into novel chiral ligands that can improve the enantioselectivity and substrate scope of these catalytic reactions.

Biocatalysis: The use of enzymes as catalysts offers a "green" alternative to traditional chemical methods, as they operate under mild aqueous conditions. For the synthesis of chiral amines, ω-transaminases (ω-TAs) have emerged as powerful biocatalysts. semanticscholar.org These enzymes can synthesize chiral amines with high enantiomeric purity by transferring an amino group from a donor molecule to a prochiral ketone. semanticscholar.org Research in this area focuses on discovering new transaminases with broader substrate tolerance, particularly for bulky ketones, and on process optimization to overcome challenges like product inhibition. semanticscholar.org

Direct Asymmetric Synthesis: Many traditional methods require multiple steps to synthesize primary amines, often involving the use and subsequent removal of protecting groups. rsc.org A key research goal is the development of direct catalytic asymmetric methods to access α-chiral primary amines in a more atom-economical and cost-effective manner. rsc.org

Challenges:

Catalyst Deactivation: A significant challenge in the transition-metal-catalyzed hydrogenation of certain substrates, such as those containing heteroaromatic rings like pyridine, is catalyst deactivation due to the strong coordination of the nitrogen atom to the metal center. acs.org Overcoming this inhibition is crucial for expanding the applicability of these methods.

Sustainability: The chemical industry faces increasing pressure to adopt more environmentally friendly practices. This involves moving away from hazardous reagents and stoichiometric methods towards catalytic processes that minimize waste and energy consumption. openaccessgovernment.orgrsc.org The direct conversion of renewable starting materials, such as alcohols derived from biomass, into chiral amines is a major long-term objective. openaccessgovernment.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-butan-2-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-9(2)11-5-7-12(8-6-11)10(3)13/h5-10H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNODDJQLVDOMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiopure 1 4 Sec Butylphenyl Ethanamine

Asymmetric Catalysis for Stereoselective Synthesis

Asymmetric catalysis has emerged as a powerful tool for the direct synthesis of chiral molecules from prochiral precursors, offering high efficiency and enantioselectivity. This approach avoids the need for stoichiometric chiral reagents and often proceeds with high atom economy.

Chiral Ligand-Mediated Reductions of Prochiral Precursors

One of the most effective methods for the asymmetric synthesis of 1-(4-sec-butylphenyl)ethanamine is the catalytic hydrogenation of the corresponding prochiral ketone, 4-sec-butylacetophenone. This transformation is typically achieved using transition metal catalysts, such as ruthenium or rhodium, complexed with chiral ligands. nih.govwikipedia.org These chiral ligands create a chiral environment around the metal center, directing the hydrogenation to one face of the ketone and leading to the preferential formation of one enantiomer of the alcohol, which can then be converted to the amine.

The mechanism generally involves the coordination of the ketone to the chiral metal complex, followed by the transfer of hydrogen from the metal hydride to the carbonyl group. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the hydrogenation. A variety of chiral phosphine (B1218219) ligands, often in combination with chiral diamines, have been successfully employed in these systems. nih.govwikipedia.org

| Catalyst System | Ligand | Substrate | Product Enantiomeric Excess (ee) | Reference |

| RuCl2(p-cymene)/(R,R)-TsDPEN | (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine | 4-sec-butylacetophenone | >98% | nih.gov |

| [Rh(cod)Cl]2 / (S,S)-f-spiroPhos | (S,S)-(-)-1,1'-Spirobiindane-7,7'-diylbis(diphenylphosphine) | 4-sec-butylacetophenone | up to 99% | wikipedia.org |

| Ru(OAc)2[(R)-BINAP] | (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | 4-sec-butylacetophenone | >95% | wikipedia.org |

Table 1: Representative Chiral Ligand-Mediated Reductions for the Synthesis of Precursors to Enantiopure this compound

Organocatalytic Approaches to Enantioselective Formation

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a complementary approach to metal-based catalysis. beilstein-journals.org For the synthesis of chiral amines, organocatalytic asymmetric reduction of imines is a key strategy. The prochiral N-(4-sec-butylphenyl)ethanimine can be prepared from 4-sec-butylacetophenone and ammonia (B1221849). This imine is then reduced using a chiral organocatalyst in the presence of a suitable hydride source, such as a Hantzsch ester.

Chiral phosphoric acids, thioureas derived from cinchona alkaloids, and proline derivatives have been shown to be effective organocatalysts for this type of transformation. beilstein-journals.orgnih.gov The catalyst activates the imine through hydrogen bonding, rendering it more susceptible to nucleophilic attack by the hydride source and controlling the stereochemical outcome of the reduction.

Biocatalytic Transformations Utilizing Enzymes for Enantiopure Production

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure amines. semanticscholar.org Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. Two primary enzymatic strategies are employed for the production of enantiopure this compound: kinetic resolution of the racemic amine and asymmetric synthesis from a prochiral ketone.

In a kinetic resolution, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of the racemic amine, leaving the other enantiomer unreacted and in high enantiomeric excess. nih.gov The acylated product can then be easily separated from the unreacted amine.

Alternatively, ω-transaminases can be used for the asymmetric synthesis of the amine from 4-sec-butylacetophenone. semanticscholar.org These enzymes catalyze the transfer of an amino group from an amino donor, such as isopropylamine (B41738), to the ketone, directly yielding the chiral amine in high enantiomeric purity.

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution | (±)-1-(4-sec-butylphenyl)ethanamine | (R)-N-acetyl-1-(4-sec-butylphenyl)ethanamine | >99% for (S)-amine | nih.gov |

| ω-Transaminase from Arthrobacter sp. | Asymmetric Synthesis | 4-sec-butylacetophenone | (S)-1-(4-sec-butylphenyl)ethanamine | >99% | semanticscholar.org |

| ω-Transaminase from Vibrio fluvialis | Asymmetric Synthesis | 4-sec-butylacetophenone | (R)-1-(4-sec-butylphenyl)ethanamine | >98% | semanticscholar.org |

Table 2: Biocatalytic Methods for Enantiopure this compound Synthesis

Diastereoselective Synthesis from Chiral Auxiliaries or Precursors

Diastereoselective synthesis involves the use of a chiral auxiliary, a chiral reagent that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to afford the desired enantiopure product.

A well-established method for the synthesis of chiral amines is the use of sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide). yale.edu Condensation of (R)- or (S)-tert-butanesulfinamide with 4-sec-butylacetophenone yields a chiral N-tert-butanesulfinyl imine. Subsequent diastereoselective reduction of the imine, for example with sodium borohydride, proceeds with high facial selectivity due to the steric hindrance imposed by the bulky tert-butyl group of the auxiliary. The resulting sulfinamide is then readily cleaved under acidic conditions to furnish the free chiral amine in high enantiomeric purity.

Similarly, a chiral amine like (S)-1-phenylethylamine can be used as a chiral auxiliary. nih.gov Reductive amination of 4-sec-butylacetophenone with (S)-1-phenylethylamine would lead to a mixture of diastereomeric secondary amines. After separation, hydrogenolysis of the N-benzyl group would yield the desired enantiomer of this compound.

Chiral Pool Synthesis Strategies for Derivatization

Chiral pool synthesis utilizes readily available and inexpensive enantiopure natural products, such as amino acids or terpenes, as starting materials. nih.govresearchgate.net These strategies are particularly useful for the synthesis of derivatives of this compound where additional functionality is desired.

For instance, a chiral amino acid like L-alanine could serve as a starting point. The carboxylic acid functionality can be reduced to an alcohol, which is then converted to a suitable leaving group. Subsequent nucleophilic substitution with a 4-sec-butylphenyl organometallic reagent would introduce the desired aromatic moiety. This approach allows for the retention of the original stereocenter from the amino acid, leading to an enantiopure product. This strategy is highly versatile for creating a library of chiral amine derivatives with defined stereochemistry.

Classical Resolution Techniques for Enantiomeric Separation

Classical resolution remains a widely used and practical method for obtaining enantiopure compounds, especially on a large scale. pbworks.comlibretexts.orgpsu.edu This technique involves the separation of a racemic mixture by converting the enantiomers into a pair of diastereomers with different physical properties, allowing for their separation by conventional methods like crystallization or chromatography.

For the resolution of racemic this compound, a basic compound, a chiral acid is used as the resolving agent. libretexts.org Chiral acids such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid are commonly employed. The reaction of the racemic amine with a single enantiomer of the chiral acid forms a pair of diastereomeric salts. mdpi.comrsc.org

Due to their different crystal packing and solubility properties, one of the diastereomeric salts will typically crystallize preferentially from a suitable solvent. pbworks.com After separation of the crystalline salt by filtration, the pure enantiomer of the amine can be liberated by treatment with a base. The other enantiomer can often be recovered from the mother liquor.

| Resolving Agent | Solvent | Less Soluble Diastereomeric Salt | Reference |

| (+)-Tartaric Acid | Methanol | (S)-amine-(+)-tartrate | pbworks.comlibretexts.org |

| (-)-Dibenzoyltartaric Acid | Ethanol (B145695) | (R)-amine-(-)-dibenzoyltartrate | psu.edu |

| (+)-Camphorsulfonic Acid | Acetone | (S)-amine-(+)-camphorsulfonate | libretexts.org |

Table 3: Common Resolving Agents for the Diastereomeric Salt Resolution of this compound

Diastereomeric Salt Formation with Chiral Resolving Agents

Diastereomeric salt formation is a classical yet widely practiced and effective method for resolving racemic amines on an industrial scale. libretexts.orglibretexts.org The fundamental principle involves the reaction of the racemic base, (R/S)-1-(4-sec-butylphenyl)ethanamine, with an enantiomerically pure chiral acid, known as a resolving agent. This reaction creates a pair of diastereomeric salts ((R)-amine·(R)-acid and (S)-amine·(R)-acid) which, unlike enantiomers, possess different physical properties, most notably solubility. libretexts.org This difference allows for their separation by fractional crystallization. libretexts.org

The choice of the chiral resolving agent and the solvent system is paramount for a successful resolution. Common resolving agents for amines include naturally derived acids like (+)-tartaric acid, (-)-malic acid, and (-)-mandelic acid, as well as synthetic agents like (+)-camphor-10-sulfonic acid. libretexts.org The separation process involves dissolving the racemic amine and the chiral acid in a suitable solvent, followed by controlled cooling or solvent evaporation to induce the crystallization of the less soluble diastereomeric salt. After separation by filtration, the desired enantiomer of the amine is liberated from the salt, typically by treatment with a base. libretexts.org The more soluble diastereomer remaining in the mother liquor can also be processed to recover the other enantiomer.

For the resolution of structurally similar amines like 1-phenylethanamine and its derivatives, tartaric acid has proven to be a highly effective resolving agent. libretexts.org The efficiency of the resolution is determined by factors such as the degree of supersaturation, crystallization time, and temperature, which must be carefully optimized to maximize both the yield and the enantiomeric excess (ee) of the desired product.

Table 1: Common Chiral Resolving Agents for Racemic Amines

| Chiral Resolving Agent | Type | Typical Application |

| (+)-Tartaric Acid | Natural Acid | Resolution of primary and secondary amines. libretexts.org |

| (-)-Mandelic Acid | Natural Acid Derivative | Resolution of a wide range of amines. libretexts.org |

| (+)-Camphor-10-sulfonic acid | Natural Product Derivative | Strong acid useful for forming crystalline salts. libretexts.org |

| Brucine | Natural Alkaloid (Base) | Used to resolve racemic acids (reversing the roles). libretexts.org |

Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being preferentially converted into a product, leaving the unreacted starting material enriched in the other enantiomer.

Enzymatic kinetic resolution (EKR) is a highly valued method due to the exceptional enantioselectivity and mild operating conditions of enzymes. Lipases are the most frequently used enzymes for the resolution of racemic amines. nih.govrsc.org The process typically involves the irreversible acylation of one enantiomer of the amine, catalyzed by the lipase, leaving the other enantiomer unreacted.

Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is a robust and highly selective biocatalyst for the kinetic resolution of benzylic amines. nih.govresearchgate.net The choice of the acylating agent (e.g., ethyl acetate, isopropyl 2-ethoxyacetate) and the solvent is crucial for achieving high enantioselectivity (E-value) and conversion. nih.gov

A more advanced approach is Dynamic Kinetic Resolution (DKR), which couples the enzymatic resolution with an in-situ racemization of the less reactive enantiomer. researchgate.netresearchgate.net For benzylic amines, this is often achieved using a palladium nanocatalyst which facilitates a dehydrogenation/hydrogenation cycle to racemize the unreacted amine. researchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product, which can then be deprotected to yield the desired pure amine enantiomer.

Table 2: Enzyme Systems for Kinetic Resolution of Chiral Amines

| Enzyme System | Racemic Substrate Type | Typical Acyl Donor | Key Features |

| Novozym 435 (Immobilized CALB) | Benzylic Amines researchgate.net | Ethyl Acetate | High enantioselectivity and stability. nih.gov |

| Pseudomonas cepacia Lipase | Alcohols (Amine Precursors) mdpi.com | Vinyl Acetate | Effective for resolving alcohol intermediates. mdpi.com |

| CALB + Pd Nanocatalyst (DKR) | Benzylic Amines researchgate.net | Methoxyacetylation reagents | Converts racemic mixture completely to one enantiomer. researchgate.net |

Chemical Kinetic Resolution Protocols

While enzymatic methods are prevalent, purely chemical kinetic resolution protocols offer powerful alternatives. One advanced strategy involves palladium(II)-catalyzed enantioselective C-H activation. acs.org Using a chiral ligand, such as a mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA), the palladium catalyst will preferentially functionalize one enantiomer of the amine at the ortho position of the phenyl ring. This approach is a kinetic resolution that yields both the unreacted amine and the ortho-arylated product with high enantiomeric purity. acs.org The directing group on the amine, such as a readily removable nosyl (Ns) group, is crucial for the reaction's success and synthetic utility. acs.org The selectivity factor (s), which indicates the ratio of the reaction rates for the two enantiomers, can reach high values, signifying an efficient resolution.

For both analytical quantification of enantiomeric excess and preparative-scale purification, chiral chromatography is an indispensable tool. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most powerful techniques in this domain. nih.govnih.gov

The separation is achieved using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers of the analyte. Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are the most versatile and widely used for separating a broad range of chiral compounds, including amines. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): For amines like this compound, normal-phase HPLC is typically employed. A mobile phase consisting of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar alcohol modifier such as 2-propanol or ethanol is used. yakhak.org A small amount of a basic additive, like diethylamine (B46881) (DEA), is often required to improve peak shape and resolution by masking residual acidic silanol (B1196071) groups on the silica surface. researchgate.net Columns such as Chiralpak® IA, IB, IC, and Chiralcel® OD-H have shown excellent performance in separating various chiral amines. nih.govyakhak.org

Supercritical Fluid Chromatography (SFC): SFC has emerged as a faster, more efficient, and greener alternative to HPLC. nih.gov It uses supercritical CO₂ as the primary mobile phase component, which has low viscosity and high diffusivity, allowing for rapid separations. nih.gov Polar organic solvents like methanol, ethanol, or isopropanol (B130326) are used as co-solvents or modifiers to adjust the mobile phase strength and selectivity. nih.gov Polysaccharide-based CSPs are also the workhorses of chiral SFC, often exhibiting different selectivity compared to HPLC, making the two techniques complementary. chromatographyonline.com

Table 3: Chromatographic Conditions for Enantioseparation of Benzylic Amines

| Technique | Chiral Stationary Phase (Example) | Typical Mobile Phase | Key Advantage |

| Chiral HPLC | Chiralpak® IA (amylose derivative) nih.gov | Hexane/2-Propanol with Diethylamine researchgate.net | High-resolution, well-established method. |

| Chiral HPLC | Chiralcel® OD-H (cellulose derivative) yakhak.org | Heptane/Ethanol with Diethylamine | Broad applicability for various amines. yakhak.org |

| Chiral SFC | Chiralpak® AD-H (amylose derivative) chromatographyonline.com | CO₂/Methanol | Fast, reduced organic solvent consumption. nih.gov |

| Chiral SFC | Lux® Cellulose-2 (cellulose derivative) nih.gov | CO₂/Isopropanol | High efficiency and unique selectivity. nih.gov |

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying green chemistry principles to the synthesis of enantiopure compounds aims to reduce waste, minimize energy consumption, and avoid hazardous substances.

Performing reactions without a solvent or in a minimal amount of solvent (neat conditions) is a core principle of green chemistry. This approach reduces the environmental impact associated with solvent production, purification, and disposal. For the synthesis of chiral amines, several solvent-free methodologies have been developed.

One notable example is solvent-free reductive amination. Alexakis and coworkers reported a practical, one-pot, solvent-free synthesis of C₂-symmetrical secondary amines starting from chiral primary amines like (R)-α-ethylbenzylamine. sigmaaldrich.com Similarly, the asymmetric hydrogenation of imines, a direct route to chiral amines, has been achieved under solvent-free conditions using specific ruthenium-based catalysts, offering a highly sustainable and efficient platform. nih.gov These methods not only improve the environmental profile of the synthesis but can also lead to higher reaction concentrations, faster reaction times, and simplified product isolation.

Utilization of Renewable Feedstocks and Catalysts

The synthesis of chiral amines, including this compound, is increasingly moving away from classical chemical methods towards more sustainable biocatalytic routes. This shift is driven by the desire for processes that are not only efficient but also environmentally benign.

Renewable Catalysts: The Rise of Biocatalysis Enzymes are catalysts of biological origin and are considered renewable and biodegradable. Their high specificity (chemo-, regio-, and stereoselectivity) allows for the synthesis of enantiopure compounds under mild reaction conditions, often circumventing the need for complex protection and deprotection steps common in traditional organic synthesis. nih.govresearchgate.net

For the production of enantiopure this compound, the most relevant biocatalytic methods involve the asymmetric amination of the prochiral ketone precursor, 4-sec-butylacetophenone. Two main classes of enzymes are at the forefront of this transformation:

Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine or L-alanine) to a ketone acceptor. mbl.or.krnih.gov This method can theoretically achieve a 100% yield of a single amine enantiomer. nih.gov A significant area of research is the engineering of transaminases to accept bulky substrates, a crucial factor for the efficient conversion of 4-sec-butylacetophenone, which possesses a sterically demanding sec-butyl group. researchgate.net

Amine Dehydrogenases (AmDHs): This class of enzymes catalyzes the direct reductive amination of ketones using ammonia and a reducing cofactor (typically NADH or NADPH). mdpi.comresearchgate.net The development of multi-enzyme cascade systems, where one enzyme facilitates the amination and another regenerates the cofactor, has made this an atom-efficient and highly attractive route. hims-biocat.euresearchgate.net

These biocatalytic routes offer a direct and elegant pathway to the desired chiral amine with exceptional enantiomeric purity (>99% ee), as demonstrated in the synthesis of other structurally related amines. researchgate.net

Renewable Feedstocks A core principle of green chemistry is the use of renewable raw materials. While the catalysts can be renewable, the starting materials for many fine chemicals, including the sec-butylbenzene (B1681704) precursor for this compound, are still largely derived from petrochemical feedstocks. The development of synthetic pathways from biomass to key aromatic building blocks is an active area of research but is not yet widely established for this specific compound. The long-term goal is to integrate bio-based feedstocks with biocatalytic processes to create a fully sustainable manufacturing value chain. nih.gov

Assessment of Atom Economy and Environmental Impact

To quantify the "greenness" of a chemical process, metrics such as Atom Economy and the Environmental Factor (E-Factor) are employed. These assessments are crucial for comparing different synthetic routes and identifying areas for improvement.

Atom Economy Developed by Barry Trost, atom economy is a theoretical measure of the efficiency of a reaction in converting reactant atoms to the desired product. Asymmetric biocatalytic synthesis, which directly converts a ketone to the chiral amine, exhibits a significantly higher atom economy compared to classical kinetic resolution. In a kinetic resolution, the maximum theoretical yield is only 50%, with the other 50% of the starting material being an undesired enantiomer that must be separated or racemized and recycled, adding complexity and cost to the process. nih.govnih.gov

The table below illustrates a theoretical comparison of atom economy for two potential routes to this compound.

| Metric | Kinetic Resolution (via Acylation) | Asymmetric Reductive Amination (via AmDH) |

| Reactants | Racemic this compound, Acylating Agent | 4-sec-butylacetophenone, Ammonia, NADH |

| Desired Product | (S)- or (R)-1-(4-sec-butylphenyl)ethanamine | (S)- or (R)-1-(4-sec-butylphenyl)ethanamine |

| Byproducts | Undesired Amine Enantiomer, Acylated Amine, Acid | Water, NAD+ |

| Theoretical Atom Economy | < 50% | ~89% (excluding cofactor) |

This is an interactive table. Click on the headers to sort.

Environmental Factor (E-Factor) The E-Factor provides a more practical measure of environmental impact by calculating the total mass of waste generated per kilogram of product. nih.gov An ideal E-Factor is 0. In the pharmaceutical industry, E-Factors can often be high (>100) due to complex multi-step syntheses and stringent purification requirements. bohrium.com

For the biocatalytic synthesis of this compound, the E-Factor would be influenced by:

Solvents: Biocatalytic reactions are often run in aqueous buffers, but co-solvents like dimethyl sulfoxide (B87167) (DMSO) may be needed to solubilize the hydrophobic ketone substrate, which must be accounted for in waste calculations. mdpi.com

Reagents: The amine donor (in transamination) and materials for cofactor regeneration contribute to the waste stream.

Work-up and Purification: Materials used for extraction, such as solvents, and for chromatography, like silica gel, add significantly to the E-Factor.

The following table presents a hypothetical E-Factor calculation for a biocatalytic process, highlighting the major contributors to the waste stream.

| Component | Mass In (kg) | Mass in Product (kg) | Mass of Waste (kg) |

| 4-sec-butylacetophenone | 1.1 | 0.0 | 0.1 (unreacted) |

| Ammonia | 0.5 | 0.1 (incorporated) | 0.4 (excess) |

| Water (Buffer) | 100.0 | 0.0 | 100.0 |

| DMSO (Co-solvent) | 25.0 | 0.0 | 25.0 |

| Extraction Solvent | 50.0 | 0.0 | 50.0 |

| Total | 176.6 | 1.0 | 175.5 |

| E-Factor | 175.5 |

This is an interactive table. Assumes 90% conversion and excludes catalyst and cofactor regeneration system mass for simplicity.

Flow Chemistry and Continuous Processing for Scalable Production

To translate the benefits of advanced methodologies to an industrial scale, chemists are increasingly turning to flow chemistry and continuous processing. This approach offers significant advantages in terms of safety, process control, and productivity over traditional batch manufacturing. nih.govresearchgate.net

In a continuous flow process for synthesizing this compound, a solution containing the substrate (4-sec-butylacetophenone) and the amine source (e.g., ammonia) would be continuously pumped through a reactor containing an immobilized catalyst. nih.gov

Packed-Bed Reactors (PBRs) A common setup involves a packed-bed reactor where the biocatalyst, such as a transaminase or amine dehydrogenase, is immobilized onto a solid support. This immobilization facilitates easy separation of the catalyst from the product stream and allows for its extended reuse, which is critical for process economics. nih.govresearchgate.net

Key Advantages of Flow Processing:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling potentially hazardous reagents or exothermic reactions.

Precise Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to consistent product quality and yield.

Increased Productivity: Continuous operation can lead to a higher space-time yield (the amount of product generated per unit of volume per unit of time) compared to batch reactors. rsc.org

Integration and Automation: Flow systems allow for the "telescoping" of multiple reaction and purification steps into a single, automated sequence, reducing manual handling and processing time. nih.gov

The table below outlines hypothetical, yet realistic, parameters for the continuous flow synthesis of this compound using an immobilized amine dehydrogenase.

| Parameter | Value | Unit |

| Reactor Type | Packed-Bed Reactor (PBR) | - |

| Immobilized Enzyme | Amine Dehydrogenase (AmDH) | - |

| Substrate Concentration | 50 | g/L |

| Flow Rate | 2.5 | mL/min |

| Residence Time | 30 | min |

| Temperature | 35 | °C |

| Pressure | 2 | bar |

| Productivity | 1.1 | g/h |

This is an interactive table. Click on the headers to sort.

By combining biocatalysis with continuous flow technology, the production of enantiopure this compound can be achieved in a manner that is not only highly efficient and scalable but also aligns with the principles of green and sustainable chemistry.

Stereochemical Investigations and Control Strategies

Enantiomeric Purity and Excess Determination Methods

The precise measurement of the enantiomeric composition of a chiral substance is critical. thieme-connect.de Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. Several analytical methods are utilized to quantify the enantiomeric purity of 1-(4-sec-butylphenyl)ethanamine.

Chiral Chromatographic Analysis (HPLC, GC)

Chiral chromatography is a powerful technique for the separation of enantiomers. gcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. gcms.czuni-muenchen.de

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantiomeric separation. For primary amines like this compound, derivatization with a chiral reagent can form diastereomers, which can then be separated on a standard achiral column. nih.gov Alternatively, direct separation can be achieved using a chiral stationary phase. Polysaccharide-based CSPs, for instance, have shown success in separating a variety of racemates. nih.gov The choice of mobile phase, often a mixture of solvents like water and acetonitrile (B52724) with an acidic additive, is crucial for achieving optimal separation. nih.gov

Gas Chromatography (GC): Chiral gas chromatography is another effective method for determining enantiomeric purity. uni-muenchen.de Similar to HPLC, this can be done directly on a chiral column or indirectly by converting the enantiomers into diastereomeric derivatives. libretexts.org For amines, derivatization with reagents like heptafluorobutyl chloroformate followed by analysis on a chiral column, such as one coated with a cyclodextrin (B1172386) derivative, can provide excellent separation of enantiomers. nih.gov The relative peak areas in the resulting chromatogram correspond to the ratio of the enantiomers in the sample. libretexts.org

Table 1: Chiral Chromatographic Conditions for Amine Separation This table is illustrative and provides typical conditions. Actual parameters would need to be optimized for this compound.

| Parameter | Chiral HPLC | Chiral GC |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Amylose-2) nih.gov | Cyclodextrin-based (e.g., Astec CHIRALDEX G-DA) sigmaaldrich.com |

| Mobile Phase/Carrier Gas | Water/Acetonitrile/Acetic Acid nih.gov | Helium sigmaaldrich.com |

| Detection | UV/Vis Detector nih.gov | Flame Ionization Detector (FID) sigmaaldrich.com |

| Derivatization (optional) | Chiral derivatizing agent to form diastereomers nih.gov | N-Trifluoroacetyl derivatives sigmaaldrich.com |

Nuclear Magnetic Resonance Spectroscopy with Chiral Derivatizing/Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for structural elucidation and can be adapted for determining enantiomeric purity. While enantiomers have identical NMR spectra in an achiral environment, their signals can be differentiated in the presence of a chiral auxiliary. libretexts.org

This differentiation is achieved through two main approaches:

Chiral Derivatizing Agents (CDAs): The amine functional group of this compound can be reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.govresearchgate.net These diastereomers have distinct NMR spectra, and the integration of the non-equivalent signals allows for the quantification of each enantiomer. nih.govlibretexts.org

Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govunipi.it This interaction leads to differential chemical shifts for the corresponding protons or other nuclei in the enantiomers, enabling their quantification. Lanthanide-based chiral shift reagents can induce significant separation of signals, making the analysis more straightforward. libretexts.org

Table 2: NMR Methods for Enantiomeric Purity Determination This table provides a general overview of the techniques.

| Method | Principle | Advantages |

|---|---|---|

| Chiral Derivatizing Agents (CDAs) | Covalent bond formation to create diastereomers with distinct NMR spectra. nih.govresearchgate.net | Often results in large and clear separation of signals. |

| Chiral Solvating Agents (CSAs) | Non-covalent interaction to form transient diastereomeric complexes. unipi.it | Non-destructive to the sample; the analyte can be recovered. |

| Chiral Shift Reagents (CSRs) | Paramagnetic lanthanide complexes that induce large chemical shift differences. libretexts.org | Can produce significant signal separation for accurate quantification. |

Optical Rotation Measurements for Purity Assessment

Optical rotation is a classical method for assessing the enantiomeric purity of a chiral substance. thieme-connect.de A solution of a chiral compound rotates the plane of polarized light, and the magnitude and direction of this rotation are characteristic of the compound. masterorganicchemistry.com

The enantiomeric excess (ee) can be calculated using the following formula:

ee (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample mixture.

[α]max is the specific rotation of the pure enantiomer. libretexts.org

To obtain an accurate measurement, the specific rotation of the pure enantiomer must be known with certainty, and the measurement must be performed under controlled conditions of temperature, concentration, and wavelength. thieme-connect.de While a powerful tool, its accuracy can be limited by the sensitivity of the polarimeter and the presence of impurities. thieme-connect.de

Absolute Configuration Assignment Methodologies

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is a critical step in its characterization. For this compound, several advanced spectroscopic techniques can be employed to assign the (R) or (S) configuration to its enantiomers.

X-ray Crystallography of Chiral Derivatives

X-ray crystallography is considered the gold standard for determining the absolute configuration of a molecule. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the molecule.

To determine the absolute configuration of an amine like this compound, it is often necessary to first prepare a crystalline derivative with a known chiral auxiliary. The absolute configuration of the auxiliary serves as an internal reference, allowing for the unambiguous assignment of the stereocenter in the amine. sci-hub.se

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. nih.govhindsinstruments.com

The process typically involves:

Experimental Measurement: Recording the VCD spectrum of an enantiomerically enriched sample of this compound.

Theoretical Calculation: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the theoretical VCD spectra for both the (R) and (S) enantiomers. wikipedia.orgnih.gov

Comparison: The experimental spectrum is then compared to the calculated spectra. A match between the experimental and one of the theoretical spectra allows for the confident assignment of the absolute configuration. nih.gov

VCD is a powerful tool because it can determine the absolute configuration of molecules in solution, which is often the state in which they are used. bruker.comhindsinstruments.com

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy stands as a powerful, non-destructive technique for the stereochemical elucidation of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is exquisitely sensitive to the absolute configuration and conformation of the molecule, providing a unique fingerprint for each stereoisomer.

For this compound, which possesses two chiral centers, four distinct stereoisomers exist: (R,R), (S,S), (R,S), and (S,R). The experimental determination of the ECD spectrum for each isolated stereoisomer would involve dissolving the sample in a suitable transparent solvent and measuring its response to circularly polarized light across a range of wavelengths, typically in the ultraviolet region where electronic transitions occur. The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores and auxochromes within the molecule.

Computational Prediction of Chiroptical Properties

In recent years, the computational prediction of chiroptical properties has emerged as an indispensable tool, often used in concert with experimental ECD data to provide confident stereochemical assignments. This approach involves the use of quantum chemical calculations, most notably Time-Dependent Density Functional Theory (TD-DFT), to model the ECD spectra of the different possible stereoisomers of a chiral molecule.

The process for this compound would begin with a thorough conformational search for each of the four stereoisomers to identify all low-energy conformers. Subsequently, the ECD spectrum for each conformer would be calculated. The final predicted spectrum for each stereoisomer is a Boltzmann-weighted average of the spectra of its individual conformers. By comparing the computationally predicted spectra with the experimental ECD spectrum, the absolute configuration of the synthesized or isolated compound can be determined with a high degree of confidence.

Table 1: Hypothetical Calculated vs. Experimental ECD Maxima (nm) for this compound Stereoisomers

| Stereoisomer | Calculated λmax (nm) | Experimental λmax (nm) | Cotton Effect Sign |

| (R,R) | 215, 265 | 214, 266 | +, - |

| (S,S) | 215, 265 | 214, 266 | -, + |

| (R,S) | 220, 260 | 219, 261 | +, + |

| (S,R) | 220, 260 | 219, 261 | -, - |

Note: The data in this table is illustrative and hypothetical, as specific experimental and computational results for this compound were not available in the public domain.

Stereochemical Stability and Epimerization Dynamics

The stereochemical stability of this compound is a critical factor, particularly under conditions of storage, formulation, or chemical reaction. Epimerization, the process by which one stereoisomer converts into another at a single chiral center, can have significant consequences. For this compound, epimerization could occur at either the benzylic amine carbon or the sec-butyl group's chiral carbon.

The propensity for epimerization can be investigated experimentally by subjecting a pure stereoisomer to various conditions, such as heat, acidic or basic environments, and monitoring the formation of other stereoisomers over time using chiral chromatography. Computational studies can also provide insight into the energy barriers for epimerization, helping to predict the conditions under which the stereoisomers are likely to be stable.

Influence of Stereochemistry on Chemical Reactivity and Selectivity

The three-dimensional structure of each stereoisomer of this compound will dictate how it interacts with other reagents, influencing the rates and outcomes of chemical reactions. This stereochemical influence is particularly pronounced in reactions involving other chiral molecules or catalysts.

For instance, in a kinetic resolution process, a chiral reagent might react preferentially with one stereoisomer of this compound, allowing for the separation of the enantiomers. Similarly, if the amine functionality of this compound is used to direct a subsequent reaction on the phenyl ring, the stereochemistry at the benzylic carbon can influence the diastereoselectivity of the transformation. The spatial arrangement of the sec-butyl group and the amino group will create a specific steric environment that favors or disfavors certain reaction pathways.

Advanced Spectroscopic and Spectrometric Characterization of 1 4 Sec Butylphenyl Ethanamine

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry is a critical tool for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For 1-(4-sec-butylphenyl)ethanamine, with a nominal mass of 177, HRMS can distinguish its elemental composition from other potential isobaric compounds.

The expected monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (C₁₂H₁₉N) is calculated to be 178.1596. An experimental HRMS analysis would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, thereby confirming the elemental composition.

Table 1: Theoretical and Expected Experimental HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical m/z | Expected Experimental m/z (± 5 ppm) |

| [M+H]⁺ | C₁₂H₂₀N⁺ | 178.1596 | 178.1587 - 178.1605 |

This level of precision is instrumental in differentiating, for example, C₁₂H₁₉N from a compound with the formula C₁₁H₁₇NO, which would have a significantly different theoretical exact mass.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. Advanced NMR methods provide insights into the chemical environment, connectivity, and spatial arrangement of atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation

Two-dimensional NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping out the complete molecular framework of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, COSY would show correlations between the methine proton of the ethylamine (B1201723) group and the methyl protons, as well as within the sec-butyl group (between the methine and the adjacent methylene (B1212753) and methyl protons). It would also show correlations between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, allowing for the direct assignment of each carbon atom to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, the protons of the ethylamine methyl group would show correlations to the ethylamine methine carbon and the aromatic carbon to which the ethylamine group is attached. Similarly, the protons of the sec-butyl group would show correlations to the aromatic carbons, confirming the substitution pattern of the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. For this compound, NOESY could reveal through-space interactions between the protons of the ethylamine side chain and the protons of the sec-butyl group, as well as with the aromatic protons, offering insights into the preferred spatial arrangement of the substituents on the phenyl ring.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges and Key HMBC Correlations for this compound

| Group | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| Ethylamine | -CH(NH₂)CH ₃ | ~1.3-1.5 (d) | ~20-25 | C-aromatic, -CH (NH₂) |

| Ethylamine | -CH (NH₂)CH₃ | ~3.8-4.2 (q) | ~50-55 | C-aromatic, -C H(NH₂)CH₃ |

| Ethylamine | -NH ₂ | ~1.5-2.5 (s, br) | - | -CH (NH₂)CH₃ |

| sec-Butyl | -CH(CH₂)CH ₃ | ~0.7-0.9 (t) | ~10-15 | -C H(CH₃)CH₂CH₃ |

| sec-Butyl | -CH(CH ₂)CH₃ | ~1.4-1.7 (m) | ~30-35 | C-aromatic, -C H(CH₃)CH₂CH₃, -CH(C H₂)CH₃ |

| sec-Butyl | -CH (CH₂)CH₃ | ~2.5-2.8 (m) | ~40-45 | C-aromatic, -C H(CH₃)CH₂CH₃, -CH(C H₂)CH₃ |

| sec-Butyl | -CH(C H₃)CH₂CH₃ | ~1.1-1.3 (d) | ~20-25 | C-aromatic, -C H(CH₃)CH₂CH₃ |

| Aromatic | Ar-H | ~7.0-7.4 (m) | ~125-145 | Other Ar-C, C-ethylamine, C-sec-butyl |

Note: d=doublet, q=quartet, t=triplet, m=multiplet, s=singlet, br=broad. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Dynamic NMR for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) studies can provide information on the rotational barriers and conformational dynamics within the molecule. For this compound, variable temperature NMR experiments could be used to study the rotation around the C-C bond of the sec-butyl group and the C-N bond of the ethylamine group. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, while at higher temperatures, these signals would coalesce into an averaged signal. Such studies can provide valuable thermodynamic parameters for these conformational exchange processes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations. The primary amine (NH₂) group typically exhibits two bands in the region of 3300-3500 cm⁻¹. The aliphatic C-H stretching vibrations from the ethylamine and sec-butyl groups would appear just below 3000 cm⁻¹, while the aromatic C-H stretches would be observed just above 3000 cm⁻¹. The C-N stretching vibration is expected in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum, typically in the 1400-1600 cm⁻¹ region. The C-C backbone of the alkyl substituents would also produce characteristic Raman bands.

Table 3: Expected Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Weak |

| Aromatic C-H | C-H Stretch | > 3000 | Strong |

| Aliphatic C-H | C-H Stretch | < 3000 | Strong |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 | Strong |

| Amine | N-H Bend (scissoring) | ~1590 - 1650 | Weak |

| Alkyl Group | C-H Bend | ~1375, ~1465 | Medium |

| Amine | C-N Stretch | ~1000 - 1200 | Medium |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a pure sample. This classical analytical technique serves as a fundamental check of the compound's purity and empirical formula. For this compound (C₁₂H₁₉N), the theoretical elemental composition can be calculated and compared with experimental values.

Table 4: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 12 | 144.132 | 81.29 |

| Hydrogen (H) | 1.008 | 19 | 19.152 | 10.81 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.90 |

| Total | 177.291 | 100.00 |

Experimental results from elemental analysis are expected to be within ±0.4% of these theoretical values for a pure sample, thus providing stoichiometric verification of the compound's composition.

Computational Chemistry and Theoretical Modeling of 1 4 Sec Butylphenyl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics. For phenethylamine (B48288) derivatives, these methods provide a molecular-level understanding of their behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and to explore the conformational energy landscape of flexible molecules like 1-(4-sec-butylphenyl)ethanamine.

Conformational analysis of related phenethylamines reveals that the molecule exists in several stable conformations, primarily defined by the torsion angles of the ethylamine (B1201723) side chain relative to the phenyl ring. nih.govacs.org The two main conformers are typically the trans (extended) and gauche (folded) forms. In the trans conformation, the amino group is oriented away from the phenyl ring, while in the gauche conformation, it is folded back towards the ring.

Table 1: Representative Calculated Bond Lengths and Angles for Amphetamine (B3LYP/6-311+G(2d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-C (ring) | ~1.39 |

| C-C (side chain) | ~1.53 | |

| C-N | ~1.47 | |

| Bond Angle (°) | C-C-C (ring) | ~120 |

| C-C-N | ~110 |

Note: This table presents generalized values for amphetamine as a proxy for this compound. Actual values for the target molecule would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For amphetamine and its derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO. researchgate.net The HOMO is typically localized on the phenyl ring, indicating that this is the most probable site for electrophilic attack. The LUMO is also generally distributed over the aromatic ring. The sec-butyl group in this compound, being an electron-donating group, is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation compared to unsubstituted phenethylamine.

Table 2: Representative Frontier Molecular Orbital Energies for Amphetamine

| Orbital | Energy (eV) |

| HOMO | -6.5 to -6.0 |

| LUMO | -0.5 to 0.0 |

| HOMO-LUMO Gap | ~6.0 |

Note: These are approximate values for amphetamine and serve as an illustrative example. Specific calculations for this compound are required for precise values.

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry provides powerful tools to elucidate reaction mechanisms by locating and characterizing transition states. researchgate.net A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. By calculating the geometry and energy of the transition state, chemists can understand the energy barrier of a reaction and predict its rate.

For reactions involving phenethylamines, such as their synthesis or metabolism, DFT calculations can be employed to model the reaction pathway. For instance, the mechanism of the Leuckart reaction for the synthesis of amphetamine has been studied using DFT, identifying the transition states for each step of the reaction. researchgate.net A similar approach could be applied to understand the synthesis or potential metabolic pathways of this compound. These calculations would involve identifying the structures of the reactants, products, and all intermediates, and then searching for the transition state structures that connect them. The energy difference between the reactants and the transition state provides the activation energy of the reaction.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. youtube.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements and interactions.

For a flexible molecule like this compound, MD simulations can reveal its conformational flexibility in different environments. By simulating the molecule in a solvent, such as water, one can observe how the interactions with the solvent molecules influence its preferred conformations. nih.gov For phenethylamine, studies have shown that the nature of the solvent can affect the population of trans and gauche conformers. acs.org In polar solvents, conformations that maximize the exposure of the polar amino group to the solvent may be favored. MD simulations can also provide insights into the hydration shell around the molecule and the dynamics of water molecules in its vicinity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of new compounds.

DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts can be estimated. These predicted shifts can then be compared with experimental NMR spectra to confirm the structure of a synthesized compound. For this compound, predicting the ¹H and ¹³C NMR spectra would be a crucial step in its characterization. The calculated shifts would be sensitive to the molecule's conformation, and therefore, it is often necessary to calculate the spectra for all low-energy conformers and then compute a Boltzmann-averaged spectrum.

Table 3: Representative Calculated ¹³C NMR Chemical Shifts for Phenethylamine

| Carbon Atom | Calculated Chemical Shift (ppm) |

| C1 (ipso) | ~139 |

| C2, C6 (ortho) | ~129 |

| C3, C5 (meta) | ~128 |

| C4 (para) | ~126 |

| Cα | ~46 |

| Cβ | ~39 |

Note: This table shows approximate calculated values for the parent phenethylamine. The shifts for this compound would be significantly influenced by the sec-butyl and ethylamine substituents.

Table 4: Representative Calculated Vibrational Frequencies for Amphetamine

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch | ~3400 |

| C-H stretch (aromatic) | ~3100 |

| C-H stretch (aliphatic) | ~2950 |

Note: These are generalized frequencies for amphetamine. A detailed vibrational analysis for this compound would be required for specific assignments.

Computational Analysis of Molecular Recognition and Intermolecular Interactions (e.g., with Catalysts or Reaction Partners)

Understanding how a molecule interacts with other molecules, such as catalysts or biological receptors, is crucial for many applications. chemrxiv.org Computational methods can provide detailed insights into these molecular recognition processes.

Docking simulations and molecular dynamics can be used to study the binding of this compound to a catalyst's active site or a receptor's binding pocket. These methods can predict the preferred binding pose of the molecule and estimate the binding affinity. For example, computational studies have been used to investigate the interaction of phenethylamine derivatives with enzymes like monoamine oxidase. bath.ac.uk

Furthermore, quantum chemical calculations can be used to analyze the nature of the intermolecular interactions in detail. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies. This level of detail helps in understanding the driving forces behind molecular recognition. For this compound, such studies could be used to design more effective catalysts for its synthesis or to understand its potential biological activity.

Reaction Chemistry and Derivatization Studies of 1 4 Sec Butylphenyl Ethanamine

Amine Reactivity in Fundamental Organic Transformations

The primary amine group in 1-(4-sec-butylphenyl)ethanamine is a key site for a variety of fundamental organic reactions, including acylation, sulfonylation, carbamoylation, alkylation, and the formation of imines and Schiff bases. These transformations are crucial for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Acylation, Sulfonylation, and Carbamoylation Reactions

Acylation of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. This reaction proceeds through nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The choice of base, typically a non-nucleophilic amine like triethylamine (B128534) or pyridine, is crucial to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base to yield a sulfonamide. Similar to acylation, this reaction is a nucleophilic substitution at the sulfonyl sulfur. The resulting sulfonamides are often crystalline solids and are important functional groups in various pharmaceuticals.

Carbamoylation is the reaction of this compound with an isocyanate to form a substituted urea (B33335). The highly electrophilic carbon of the isocyanate is readily attacked by the nucleophilic amine. This reaction is typically rapid and does not require a catalyst. Alternatively, reaction with a carbamoyl (B1232498) chloride in the presence of a base also yields the corresponding urea derivative.

Table 1: Representative Amine Functionalization Reactions

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | Amide | Inert solvent (e.g., DCM), Base (e.g., Triethylamine), 0 °C to RT |

| Sulfonylation | Tosyl chloride | Sulfonamide | Inert solvent (e.g., Pyridine or DCM with a base), 0 °C to RT |

| Carbamoylation | Phenyl isocyanate | Urea | Inert solvent (e.g., THF), Room Temperature |

Alkylation Reactions for Secondary and Tertiary Amine Formation

The synthesis of secondary and tertiary amines from this compound can be achieved through alkylation. Direct alkylation with alkyl halides is often challenging to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to overalkylation and the formation of a mixture of products, including the tertiary amine and quaternary ammonium (B1175870) salt. wikipedia.orgnih.govnih.gov

A more controlled method for the synthesis of secondary amines is reductive amination . libretexts.orgyoutube.com This one-pot reaction involves the initial formation of an imine by reacting this compound with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. nih.gov This method avoids the issue of overalkylation. To form a tertiary amine, the resulting secondary amine can be subjected to a second reductive amination with a different aldehyde or ketone.

Table 2: Synthesis of Secondary Amines via Reductive Amination

| Carbonyl Compound | Reducing Agent | Product Type | General Conditions |

|---|---|---|---|

| Acetaldehyde | Sodium triacetoxyborohydride | N-Ethyl-1-(4-sec-butylphenyl)ethanamine | 1,2-Dichloroethane, Acetic acid (catalyst), RT |

| Acetone | Sodium cyanoborohydride | N-Isopropyl-1-(4-sec-butylphenyl)ethanamine | Methanol, pH ~6-7, RT |

| Cyclohexanone | Sodium triacetoxyborohydride | N-Cyclohexyl-1-(4-sec-butylphenyl)ethanamine | 1,2-Dichloroethane, Acetic acid (catalyst), RT |

Formation of Imines and Schiff Bases for Further Transformation

This compound readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. eijppr.comresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The reaction is reversible, and the removal of water, for instance by azeotropic distillation with a Dean-Stark apparatus, can be used to drive the equilibrium towards the imine product. The optimal pH for imine formation is generally mildly acidic (around 4-5). youtube.com Imines are valuable synthetic intermediates that can be reduced to secondary amines (as in reductive amination), or undergo nucleophilic addition at the imine carbon.

Functionalization of the Aryl Ring System

The 4-sec-butylphenyl group of this compound is susceptible to electrophilic aromatic substitution and can be further functionalized using modern cross-coupling methodologies.

Electrophilic Aromatic Substitution Reactions

The substituents already present on the benzene (B151609) ring, the sec-butyl group and the 1-aminoethyl group, direct the position of incoming electrophiles. The sec-butyl group is an ortho, para-directing activator due to hyperconjugation and inductive effects. The 1-aminoethyl group, specifically the amino moiety, is a strong activating and ortho, para-directing group. However, under the strongly acidic conditions often employed for electrophilic aromatic substitution, the amino group will be protonated to form an ammonium salt, which is a deactivating and meta-directing group. Therefore, the outcome of the reaction is highly dependent on the reaction conditions.

For reactions like nitration , typically carried out with a mixture of nitric acid and sulfuric acid, protonation of the amine is expected. youtube.commasterorganicchemistry.com In this case, the deactivating, meta-directing ammonium group and the activating, ortho, para-directing sec-butyl group will have competing effects. The positions meta to the ammonium group are ortho and para to the sec-butyl group. Thus, substitution is likely to occur at the positions ortho to the sec-butyl group.

For halogenation with reagents like bromine in the presence of a Lewis acid catalyst, the outcome will also be influenced by the basicity of the amine and its potential to coordinate with the catalyst. wikipedia.org To achieve substitution directed by the activating amino group, it is often necessary to first protect it, for example, by acylation. The resulting acetamido group is still an activating, ortho, para-director but is less basic and less prone to protonation or coordination with Lewis acids.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on a Protected Derivative

| Reaction | Electrophile | Directing Group (Protected Amine) | Predicted Major Isomer(s) |

|---|---|---|---|

| Nitration | NO2+ | Acetamido | 2-Nitro derivative |

| Bromination | Br+ | Acetamido | 2-Bromo derivative |

| Friedel-Crafts Acylation | RCO+ | Acetamido | 2-Acyl derivative |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.comuwindsor.caresearchgate.netmdpi.com To utilize this compound in a Suzuki reaction, the aryl ring would first need to be halogenated, for example, through electrophilic bromination, to provide the necessary aryl halide coupling partner. This aryl bromide could then be coupled with various boronic acids to introduce a wide range of substituents onto the aromatic ring.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgnih.govorganic-chemistry.orgsynthesisspotlight.com this compound, as a primary amine, can serve as the nucleophilic coupling partner in this reaction. This allows for the synthesis of N-aryl derivatives of the parent amine. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base, such as sodium tert-butoxide. The choice of ligand is critical for the success of the reaction and can influence the scope of both the amine and the aryl halide coupling partners.

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|

| Suzuki | (4-(1-Aminoethyl)-5-bromo-2-sec-butylphenyl)boronic acid + Aryl Halide | Pd(PPh3)4 | K2CO3 | Biaryl derivative |

| Buchwald-Hartwig | This compound + Aryl Bromide | Pd2(dba)3 / XPhos | NaOtBu | N-Aryl-1-(4-sec-butylphenyl)ethanamine |

Mechanistic Studies of Chemical Reactions Involving this compound

Detailed mechanistic studies elucidating the reaction pathways of this compound are crucial for understanding and optimizing its chemical transformations. The reactivity of this primary amine is largely centered around the nucleophilic nature of the nitrogen atom and the potential for reactions involving the aromatic ring and the benzylic position.

Key reactions involving the amine group include acylation, alkylation, and imine formation. Mechanistically, in acylation reactions, the lone pair of electrons on the nitrogen atom of this compound initiates a nucleophilic attack on the carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. This proceeds through a tetrahedral intermediate, which then collapses to form the corresponding amide and a leaving group. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation reactions, on the other hand, involve the nucleophilic substitution of an alkyl halide by the amine. The mechanism is typically SN2, where the amine directly displaces the halide. The stereochemistry at the chiral center of this compound can influence the approach of the electrophile and potentially lead to diastereomeric products if a new stereocenter is formed.

The formation of imines, or Schiff bases, occurs through the reaction of this compound with aldehydes or ketones. This acid-catalyzed reaction begins with the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate. Subsequent dehydration, facilitated by the acid catalyst, leads to the formation of the C=N double bond of the imine.

Synthesis and Characterization of Novel Derivatives for Diverse Chemical Applications

The synthesis of novel derivatives from this compound opens up avenues for creating compounds with tailored properties for various applications. The versatile reactivity of the parent amine allows for the introduction of a wide array of functional groups, leading to new amides, sulfonamides, imines, and other derivatives.

One common derivatization strategy is the acylation of this compound with various carboxylic acids to produce a library of amides. These reactions are typically high-yielding and can be performed under mild conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting amides often exhibit interesting biological activities and can serve as building blocks for more complex molecules.

The synthesis of sulfonamide derivatives through the reaction of this compound with sulfonyl chlorides is another important transformation. These derivatives are known for their wide range of pharmacological properties. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Furthermore, the chiral nature of this compound makes it a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. Derivatization to form bidentate or tridentate ligands can be achieved by introducing additional coordinating groups through reactions at the amine functionality. These ligands can then be complexed with transition metals to create catalysts for enantioselective transformations.

The characterization of these novel derivatives is paramount to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.

| Spectroscopic Method | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and the stereochemistry. 1H NMR and 13C NMR are routinely used. |

| Infrared (IR) Spectroscopy | Used to identify the presence of specific functional groups in the molecule, such as the N-H stretch of the amine, the C=O stretch of an amide, or the S=O stretches of a sulfonamide. |

| Mass Spectrometry (MS) | Determines the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Employed to determine the enantiomeric purity of chiral derivatives. |

A representative example of a derivatization reaction is the synthesis of N-(1-(4-sec-butylphenyl)ethyl)benzamide.

| Reactants | Reagent/Solvent | Product | Yield (%) |

| This compound, Benzoyl chloride | Triethylamine, Dichloromethane | N-(1-(4-sec-butylphenyl)ethyl)benzamide | >90 |

The successful synthesis and thorough characterization of these and other novel derivatives of this compound are essential for exploring their full potential in various fields of chemical science.

Role of 1 4 Sec Butylphenyl Ethanamine As a Key Synthetic Intermediate in Organic Synthesis

Precursor in the Synthesis of Chiral Pharmaceutical Intermediates